

Spectroscopic data (NMR, IR, MS) for (3-(Cyclopropylsulfonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(Cyclopropylsulfonyl)phenyl)boronic acid

Cat. No.: B1422109

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An In-Depth Technical Guide to the Spectroscopic Characterization of (3-(Cyclopropylsulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Cyclopropylsulfonyl)phenyl)boronic acid (CAS No. 1020204-12-9) is a bifunctional organic compound that integrates two key pharmacophoric motifs: an arylboronic acid and a cyclopropylsulfonyl group.^{[1][2]} Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are present in several FDA-approved drugs, such as the proteasome inhibitor bortezomib.^[3] The sulfonyl group, a well-established bioisostere for other functional groups, imparts specific physicochemical properties such as improved solubility and metabolic stability. The cyclopropyl moiety often enhances binding affinity and metabolic resistance. The combination of these features makes this molecule and its analogues attractive building blocks in medicinal chemistry for the development of novel therapeutic agents.

This guide provides a comprehensive analysis of the expected spectroscopic signature of (3-(Cyclopropylsulfonyl)phenyl)boronic acid. As publicly available experimental spectra are limited, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but technically grounded overview of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach serves as a robust framework for researchers engaged in the synthesis, quality control, and application of this compound.

Molecular Structure and Physicochemical Properties

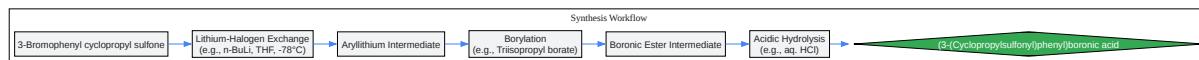
A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of **(3-(Cyclopropylsulfonyl)phenyl)boronic acid**.

Property	Value
CAS Number	1020204-12-9
Molecular Formula	C ₉ H ₁₁ BO ₄ S
Molecular Weight	226.06 g/mol

Synthetic Strategy Overview

A plausible and common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester.[3] This provides context for potential impurities, such as the corresponding debrominated starting material or homo-coupled byproducts, which could be detected during spectroscopic analysis.



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Caption: A general synthetic workflow for preparing the target compound.

Spectroscopic Characterization: A Predictive Analysis

The following sections provide a detailed guide to the expected spectroscopic data for **(3-(Cyclopropylsulfonyl)phenyl)boronic acid**. These predictions are based on the analysis of its constituent functional groups and data reported for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, certain experimental parameters must be carefully chosen.

Causality Behind Experimental Choices: A known challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents like CDCl_3 .^[4] This oligomerization can lead to broad peaks and complex, often uninterpretable, spectra. To suppress boroxine formation and obtain sharp, well-resolved spectra, it is advisable to use a protic deuterated solvent like methanol-d₄ (CD_3OD) or a hydrogen-bond accepting solvent like DMSO-d₆. These solvents interact with the boronic acid hydroxyl groups, disrupting the equilibrium that leads to anhydride formation.^[4]

Predicted ^1H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.20	s	1H	Ar-H (H2)	Positioned between two electron-withdrawing groups (sulfonyl and boronic acid), resulting in significant deshielding.
~8.05	d	1H	Ar-H (H6)	Ortho to the strongly electron-withdrawing sulfonyl group.
~7.95	d	1H	Ar-H (H4)	Ortho to the boronic acid group and meta to the sulfonyl group.
~8.00 (broad s)	2H	B(OH) ₂	Boron acid protons are exchangeable and often appear as a broad singlet.	
~7.65	t	1H	Ar-H (H5)	Meta to both substituents, showing coupling to H4 and H6.
~2.70	m	1H	Cyclopropyl-CH	Methine proton of the cyclopropyl ring, coupled to the

				methylene protons.
~1.10 - 0.90	m	4H	Cyclopropyl-CH ₂	Diastereotopic methylene protons of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~142	Ar-C (C1-S)	Quaternary carbon attached to the electron-withdrawing sulfonyl group.
~136	Ar-C (C2)	Deshielded due to proximity to both substituents.
~135	Ar-C (C-B)	The carbon attached to boron is often broadened or not observed due to the quadrupolar relaxation of the boron nucleus.[5][6]
~131	Ar-C (C6)	Deshielded due to being ortho to the sulfonyl group.
~130	Ar-C (C5)	Aromatic carbon meta to both groups.
~126	Ar-C (C4)	Aromatic carbon ortho to the boronic acid.
~32	Cyclopropyl-CH	Methine carbon of the cyclopropyl group.
~7	Cyclopropyl-CH ₂	Methylene carbons of the cyclopropyl ring, highly shielded.

¹¹B NMR Spectroscopy: ¹¹B NMR is a valuable technique for directly observing the boron center. For a trigonal planar (sp^2) boronic acid, a single broad peak is expected in the range of δ 27-33 ppm.[7][8][9] Upon complexation with diols or in basic solution, the boron center becomes tetrahedral (sp^3), causing a characteristic upfield shift to approximately δ 5-10 ppm. [10]

Protocol: Acquiring High-Quality NMR Spectra

- Sample Preparation: Accurately weigh 5-10 mg of **(3-(Cyclopropylsulfonyl)phenyl)boronic acid** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ or CD₃OD. The choice of solvent is critical to prevent boroxine formation.[4]
- Dissolution: Cap the tube and gently vortex until the sample is fully dissolved. Mild heating may be applied if necessary.
- Instrument Setup (400 MHz):
 - Lock and shim the instrument on the deuterated solvent signal.
 - For ¹H NMR: Acquire spectra using a standard 30° pulse with an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds. A total of 16-32 scans is typically sufficient.
 - For ¹³C NMR: Use a standard proton-decoupled pulse program. Due to the presence of a quaternary carbon and the potentially broad C-B signal, an extended number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required for good signal-to-noise.
 - For ¹¹B NMR: Use a boron-specific probe or tune the broadband probe accordingly. A simple one-pulse experiment is usually sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of this molecule will be dominated by absorptions from the boronic acid and sulfonyl moieties.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3600 - 3200	Strong, Broad	O-H	Stretching (H-bonded)
3100 - 3000	Medium	Aromatic C-H	Stretching
~3010	Medium	Cyclopropyl C-H	Stretching
1600, 1475	Medium-Weak	Aromatic C=C	Ring Stretching
~1350	Strong	B-O	Asymmetric Stretching
~1310	Strong	S=O	Asymmetric Stretching
~1150	Strong	S=O	Symmetric Stretching
~1080	Medium	B-O-H	Bending
~700	Strong	C-S	Stretching
~680	Strong	Aromatic C-H	Out-of-plane Bending

Causality and Interpretation:

- The broad O-H stretch is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[1][11]
- The two strong bands for the sulfonyl group (asymmetric and symmetric S=O stretching) are highly diagnostic for this functional class.
- The strong B-O stretching vibration further confirms the presence of the boronic acid moiety. [1][12]

Protocol: Acquiring an FT-IR Spectrum

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

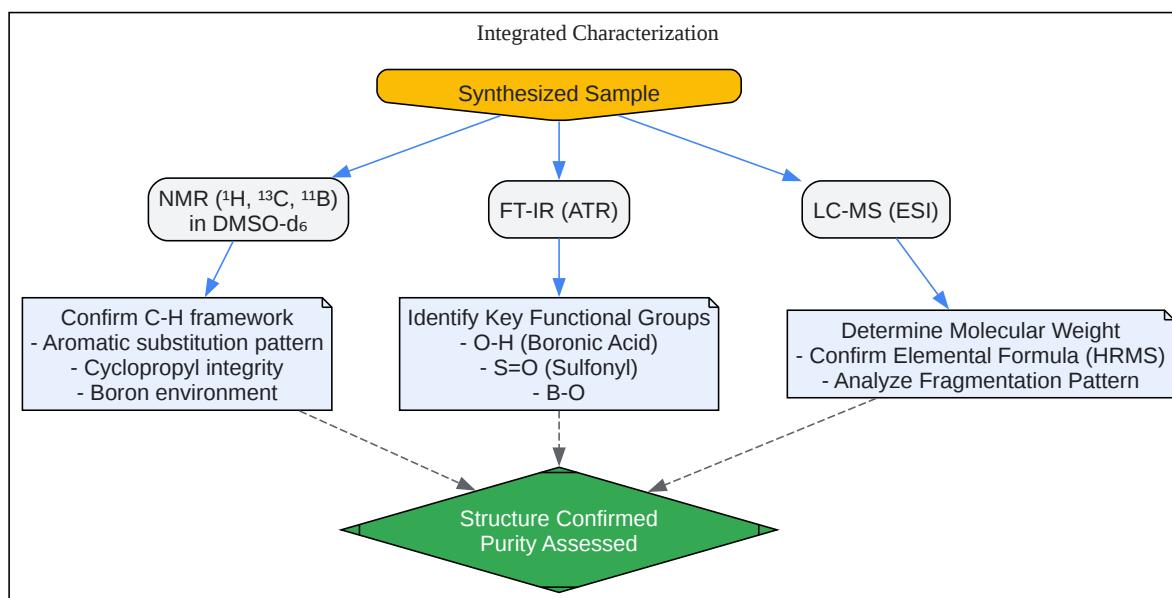
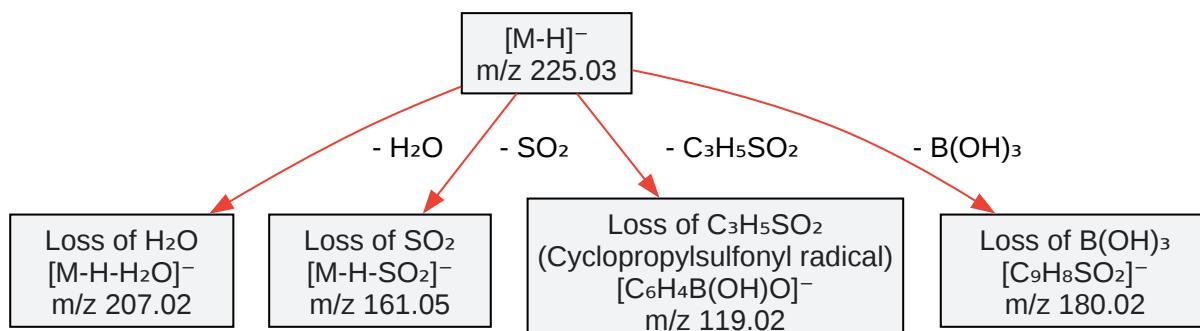
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like **(3-(Cyclopropylsulfonyl)phenyl)boronic acid** and is compatible with liquid chromatography (LC-MS).[13][14] It typically produces protonated $[\text{M}+\text{H}]^+$ or deprotonated $[\text{M}-\text{H}]^-$ molecular ions with minimal fragmentation in the source. Atmospheric Pressure Chemical Ionization (APCI) is an alternative that can be effective for less polar compounds but may sometimes lead to adduct formation with solvent molecules.[15] Tandem MS (MS/MS) is required to induce and analyze fragmentation, providing valuable structural information.

Predicted Mass Spectrum Data (ESI)

- Molecular Ion:
 - Positive Mode: $[\text{M}+\text{H}]^+ = 227.05\text{ m/z}$
 - Negative Mode: $[\text{M}-\text{H}]^- = 225.03\text{ m/z}$
- Common Adducts/Oligomers:

- $[M+Na]^+ = 249.03 \text{ m/z}$
- Boroxine Trimer Dehydrate $[M_3-3H_2O+H]^+$: This species can sometimes be observed, especially under certain ESI conditions.[14][16]

Predicted Fragmentation Pattern (MS/MS of $[M-H]^-$) Fragmentation will likely occur at the weakest bonds and lead to stable neutral losses. The C-S and C-B bonds are primary candidates for cleavage.

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